molecular formula C18H22N4O3 B3016636 Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 866051-58-3

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B3016636
CAS No.: 866051-58-3
M. Wt: 342.399
InChI Key: LWGOIJSRFMMDQC-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and cyanuric chloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This step requires the use of 2,6-dimethylmorpholine and suitable catalysts.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the morpholine or triazine rings.

    Substitution: Substituted triazine or morpholine derivatives.

Scientific Research Applications

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate is unique due to its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-4-24-18(23)15-17(22-10-12(2)25-13(3)11-22)19-16(21-20-15)14-8-6-5-7-9-14/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOIJSRFMMDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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